6-bromo-4-nitro-1H-indole

Catalog No.
S771540
CAS No.
885520-50-3
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-nitro-1H-indole

CAS Number

885520-50-3

Product Name

6-bromo-4-nitro-1H-indole

IUPAC Name

6-bromo-4-nitro-1H-indole

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-7-6(1-2-10-7)8(4-5)11(12)13/h1-4,10H

InChI Key

OJCSAZREHRCISJ-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)[N+](=O)[O-]

Synthesis:

6-bromo-4-nitro-1H-indole is an organic compound synthesized from various starting materials and methods. One reported method involves the nitration of 6-bromoindole with fuming nitric acid, followed by purification through techniques like column chromatography [].

Potential Applications:

Research into 6-bromo-4-nitro-1H-indole is ongoing, with potential applications in various scientific fields:

  • Medicinal Chemistry: The nitro group present in the molecule can be exploited for further functionalization, potentially leading to novel drug candidates. Studies suggest its potential for developing anticonvulsant and anti-inflammatory agents [, ].
  • Material Science: The molecule's structure exhibits interesting electronic properties, making it a candidate for the development of organic electronic materials like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs) [].
  • Organic Chemistry: 6-bromo-4-nitro-1H-indole can serve as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Its unique combination of bromo and nitro groups allows for selective modifications and targeted syntheses [].

6-Bromo-4-nitro-1H-indole is an organic compound with the molecular formula C8H5BrN2O2. It features a bromine atom at the sixth position and a nitro group at the fourth position of the indole ring. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. The presence of both bromine and nitro functional groups enhances its reactivity, making it a valuable intermediate in various

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid, yielding 6-bromo-4-amino-1H-indole .
  • Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles, leading to a range of derivatives that may exhibit different properties .
  • Friedel-Crafts Reactions: This compound can also be utilized in Friedel-Crafts acylation or alkylation reactions, which involve the introduction of acyl or alkyl groups onto aromatic systems .

6-Bromo-4-nitro-1H-indole exhibits notable biological activities, particularly in medicinal chemistry. Compounds with indole structures are often associated with various pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest that indole derivatives may possess antibacterial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties: Indoles are also investigated for their anticancer activities, with certain derivatives showing effectiveness against various cancer cell lines .

The synthesis of 6-bromo-4-nitro-1H-indole can be achieved through several methods:

  • Nitration of 6-Bromoindole: This method involves treating 6-bromoindole with a nitrating agent (such as a mixture of concentrated sulfuric and nitric acids) to introduce the nitro group at the desired position .
  • Direct Bromination: Starting from 4-nitroindole, bromination can be performed to yield the target compound by using bromine or brominating agents under controlled conditions.
  • Utilization of Intermediates: Other synthetic routes may involve intermediate compounds derived from 6-bromoindole that undergo further functionalization to achieve the desired nitro substitution .

6-Bromo-4-nitro-1H-indole finds applications in various fields:

  • Pharmaceutical Development: As a precursor in the synthesis of biologically active compounds, it serves as an important intermediate in drug discovery and development.
  • Organic Synthesis: This compound is utilized in synthetic organic chemistry for creating more complex molecules through various chemical transformations.

Research on interaction studies involving 6-bromo-4-nitro-1H-indole primarily focuses on its binding affinity and activity against biological targets. These studies often employ techniques such as molecular docking and spectroscopy to assess how this compound interacts with enzymes or receptors related to diseases like cancer or bacterial infections .

Several compounds share structural similarities with 6-bromo-4-nitro-1H-indole, including:

Compound NameMolecular FormulaKey Features
4-Bromo-6-nitro-1H-indoleC8H5BrN2O2Similar structure; differing positions of functional groups
5-Bromo-2-nitroanilineC6H5BrN2O2Contains an amine group instead of an indole ring
6-Chloro-4-nitro-1H-indoleC8H5ClN2O2Chlorine substitution instead of bromine
7-BromoindoleC8H7BrNLacks nitro group; different biological activity profile

These compounds exhibit unique properties due to variations in their functional groups and positions on the indole ring, influencing their reactivity and biological activity. The presence of both bromine and nitro groups in 6-bromo-4-nitro-1H-indole contributes to its distinct chemical behavior compared to these similar compounds.

XLogP3

2.6

Dates

Modify: 2023-08-15

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